![molecular formula C15H33N3O2 B12578170 N-[(Dodecylamino)methyl]-N'-(hydroxymethyl)urea CAS No. 595545-97-4](/img/structure/B12578170.png)
N-[(Dodecylamino)methyl]-N'-(hydroxymethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Dodecylamino)methyl]-N’-(hydroxymethyl)urea is an organic compound with a complex structure that includes a long dodecyl chain, an amino group, and a urea moiety. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Dodecylamino)methyl]-N’-(hydroxymethyl)urea typically involves the reaction of dodecylamine with formaldehyde and urea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Dodecylamine with Formaldehyde: Dodecylamine is reacted with formaldehyde in the presence of an acid catalyst to form N-(dodecylamino)methylamine.
Reaction with Urea: The intermediate N-(dodecylamino)methylamine is then reacted with urea to form N-[(Dodecylamino)methyl]-N’-(hydroxymethyl)urea.
Industrial Production Methods
In industrial settings, the production of N-[(Dodecylamino)methyl]-N’-(hydroxymethyl)urea involves large-scale reactors and precise control of reaction conditions such as temperature, pressure, and pH. The process may also include purification steps to remove any impurities and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(Dodecylamino)methyl]-N’-(hydroxymethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines and alcohols.
Substitution: The amino and hydroxymethyl groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[(dodecylamino)methyl]-N’-(hydroxymethyl)urea oxides, while reduction may produce dodecylamine and methanol.
Scientific Research Applications
N-[(Dodecylamino)methyl]-N’-(hydroxymethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
Mechanism of Action
The mechanism of action of N-[(Dodecylamino)methyl]-N’-(hydroxymethyl)urea involves its interaction with lipid membranes and proteins. The long dodecyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and affecting cellular processes. The amino and hydroxymethyl groups can form hydrogen bonds with proteins, altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
N-Methyldodecylamine: A secondary fatty acid amine with similar surfactant properties.
Dodecyldimethylamine N-oxide: Another surfactant with a similar structure but different functional groups.
Uniqueness
N-[(Dodecylamino)methyl]-N’-(hydroxymethyl)urea is unique due to its combination of a long hydrophobic dodecyl chain and hydrophilic amino and hydroxymethyl groups. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it a versatile compound in various applications.
Properties
CAS No. |
595545-97-4 |
|---|---|
Molecular Formula |
C15H33N3O2 |
Molecular Weight |
287.44 g/mol |
IUPAC Name |
1-[(dodecylamino)methyl]-3-(hydroxymethyl)urea |
InChI |
InChI=1S/C15H33N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-17-15(20)18-14-19/h16,19H,2-14H2,1H3,(H2,17,18,20) |
InChI Key |
DPWJQDWBLGOJEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCNC(=O)NCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


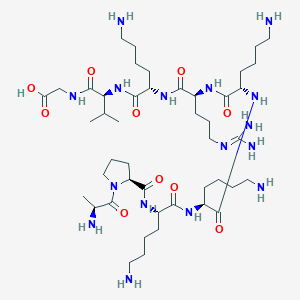

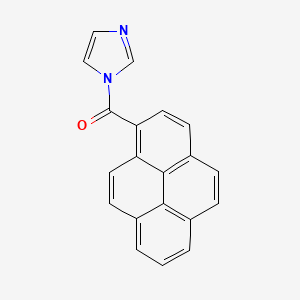
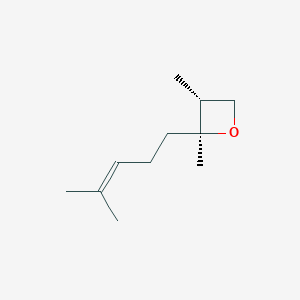
![Diethyl [4-(cyclopropanecarbonyl)phenyl]phosphonate](/img/structure/B12578103.png)
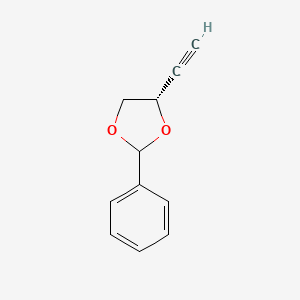
![{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol](/img/structure/B12578121.png)
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester](/img/structure/B12578133.png)
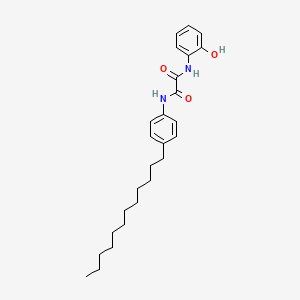
![1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12578139.png)
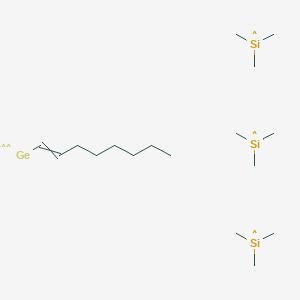
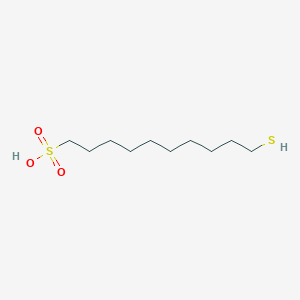
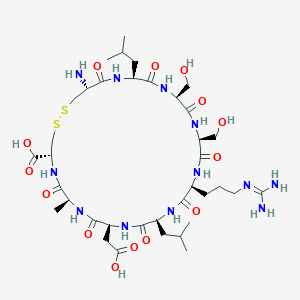
![1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL](/img/structure/B12578167.png)
